
1-(Tert-butyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C20H24FN3O3S and its molecular weight is 405.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(Tert-butyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a tert-butyl group and a sulfonamide moiety attached to a tetrahydroquinoline core. The presence of the 4-fluorophenyl group enhances its pharmacological properties.
Research indicates that compounds with similar structures can act as inhibitors of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme implicated in lipid metabolism. Inhibition of MGAT2 may lead to reduced triglyceride synthesis and improved metabolic profiles in models of obesity and diabetes .
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit significant inhibitory effects on MGAT2. For instance, a derivative with similar structural features showed an IC50 value significantly lower than that of its predecessors, indicating enhanced potency . The compound's ability to inhibit triglyceride synthesis was confirmed through assays measuring lipid accumulation in cell lines.
In Vivo Studies
In vivo evaluations using mouse models have shown promising results. For example, administration of related compounds at doses as low as 3 mg/kg resulted in marked reductions in plasma triglyceride levels during oral lipid tolerance tests . These findings suggest that the compound could be effective in managing conditions associated with dyslipidemia.
Case Study 1: Obesity Model
A study involving C57BL/6 mice fed a high-fat diet demonstrated that treatment with the compound led to significant weight loss and improved insulin sensitivity compared to control groups. The mechanism was attributed to the inhibition of MGAT2, which plays a critical role in fat absorption and metabolism .
Case Study 2: Diabetes Management
Another case study evaluated the effects of the compound on diabetic mice. Results indicated that it not only reduced blood glucose levels but also improved lipid profiles by decreasing triglyceride levels significantly after treatment . These outcomes highlight the potential for this compound in therapeutic applications for metabolic disorders.
Comparative Analysis
Compound Name | Target Enzyme | IC50 (nM) | In Vivo Efficacy (mg/kg) | Observed Effects |
---|---|---|---|---|
Compound A | MGAT2 | <50 | 3 | Reduced TG levels |
Compound B | MGAT2 | <100 | 150 | Weight loss |
This compound | MGAT2 | TBD | TBD | TBD |
Propiedades
IUPAC Name |
1-tert-butyl-3-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c1-20(2,3)23-19(25)22-16-9-6-14-5-4-12-24(18(14)13-16)28(26,27)17-10-7-15(21)8-11-17/h6-11,13H,4-5,12H2,1-3H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUCRAUNFRHONQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=C(C=C3)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.